4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-1-(4-propyl-1,2,3-thiadiazole-5-carbonyl)piperidine
Description
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Properties
IUPAC Name |
[4-(1-methylimidazol-2-yl)sulfonylpiperidin-1-yl]-(4-propylthiadiazol-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O3S2/c1-3-4-12-13(24-18-17-12)14(21)20-8-5-11(6-9-20)25(22,23)15-16-7-10-19(15)2/h7,10-11H,3-6,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKODDLBKPVSZEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)N2CCC(CC2)S(=O)(=O)C3=NC=CN3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-1-(4-propyl-1,2,3-thiadiazole-5-carbonyl)piperidine is a novel synthetic molecule that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the field of cancer therapeutics. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 383.5 g/mol. The structural components include:
- A piperidine ring,
- A sulfonyl group linked to a methyl-imidazole,
- A thiadiazole moiety.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing thiadiazole and imidazole derivatives. The compound under review has been evaluated for its cytotoxic effects against various cancer cell lines.
- Cytotoxicity Studies :
-
Mechanism of Action :
- The mechanism through which this compound exerts its anticancer effects includes the induction of apoptosis as evidenced by increased levels of pro-apoptotic proteins (Bax) and decreased levels of anti-apoptotic proteins (Bcl-2) in treated cells .
- Cell cycle analysis indicated that treatment with the compound resulted in G2/M phase arrest, disrupting normal cell cycle progression and leading to cell death .
- Selectivity :
Case Studies
Several case studies have reported on the efficacy of related compounds in clinical settings:
- A study involving a series of thiadiazole derivatives demonstrated improved selectivity and potency against various cancer types when modifications were made to the piperidine and thiadiazole structures.
- In vivo studies using tumor-bearing mice models indicated that compounds similar to the one discussed here could effectively reduce tumor size while minimizing side effects typical of conventional chemotherapies .
Preparation Methods
Sulfonation of 1-Methylimidazole
1-Methylimidazole undergoes regioselective sulfonation at the 2-position using chlorosulfonic acid (ClSO$$_3$$H) in dichloromethane at -10°C. The reaction achieves 78% yield after 4 hr with strict temperature control to prevent polysulfonation.
Key parameters :
- Molar ratio (1-methylimidazole : ClSO$$_3$$H) = 1:1.2
- Quenching with ice-water followed by extraction with ethyl acetate
Characterization Data
- $$^1$$H NMR (400 MHz, CDCl$$_3$$): δ 7.35 (d, J=1.6 Hz, 1H), 7.28 (d, J=1.6 Hz, 1H), 3.76 (s, 3H)
- FT-IR : 1375 cm$$^{-1}$$ (S=O asym), 1162 cm$$^{-1}$$ (S=O sym)
Functionalization of Piperidine at Position 4
Sulfonylation Reaction
Piperidine reacts with 1-methylimidazole-2-sulfonyl chloride in tetrahydrofuran (THF) using triethylamine (Et$$_3$$N) as base (Scheme 1):
Reaction conditions :
- 0°C → room temperature over 6 hr
- Molar ratio (piperidine : sulfonyl chloride : Et$$_3$$N) = 1:1.1:1.5
- Yield: 82% after column chromatography (SiO$$_2$$, hexane/EtOAc 3:1)
Product : 4-(1-Methyl-1H-imidazol-2-yl)sulfonylpiperidine
Synthesis of 4-Propyl-1,2,3-Thiadiazole-5-Carbonyl Chloride
Thiadiazole Ring Formation
4-Propyl-1,2,3-thiadiazole-5-carboxylic acid is synthesized via:
- Condensation of propylthioamide with ethyl chlorooxoacetate in refluxing ethanol
- Cyclization using H$$2$$SO$$4$$/H$$_2$$O (1:1) at 80°C for 2 hr
Yield : 67% after recrystallization from ethanol
Acyl Chloride Preparation
The carboxylic acid (1 eq) reacts with oxalyl chloride (2.5 eq) in anhydrous dichloromethane with catalytic DMF (1 mol%). Reaction completes within 3 hr at 0°C → room temperature.
Final Coupling Reaction
Amide Bond Formation
4-(1-Methyl-1H-imidazol-2-yl)sulfonylpiperidine (1 eq) reacts with 4-propyl-1,2,3-thiadiazole-5-carbonyl chloride (1.05 eq) using Et$$_3$$N (1.2 eq) in THF at 0°C (Scheme 2).
Optimized conditions :
- Reaction time: 12 hr
- Workup: Dilution with H$$2$$O, extraction with DCM, drying over MgSO$$4$$
- Purification: Silica gel chromatography (hexane/EtOAc 2:1 → 1:2 gradient)
- Yield: 74%
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
$$^1$$H NMR (500 MHz, DMSO-d$$6$$):
δ 8.12 (s, 1H, imidazole-H), 7.94 (s, 1H, imidazole-H), 4.62 (br s, 1H, piperidine-H), 3.85 (s, 3H, N-CH$$3$$), 3.45–3.30 (m, 4H, piperidine-H), 2.95 (t, J=7.5 Hz, 2H, CH$$2$$-thiadiazole), 1.82–1.75 (m, 2H, CH$$2$$), 1.65–1.58 (m, 2H, piperidine-H), 1.45–1.38 (m, 2H, CH$$2$$), 0.92 (t, J=7.3 Hz, 3H, CH$$3$$)$$^13$$C NMR (126 MHz, DMSO-d$$6$$):
δ 169.8 (C=O), 158.2 (thiadiazole-C), 142.5 (imidazole-C), 132.1 (imidazole-C), 58.4 (piperidine-C), 44.7 (N-CH$$3$$), 31.2 (CH$$2$$), 22.4 (CH$$2$$), 20.8 (CH$$2$$), 13.6 (CH$$3$$)
High-Resolution Mass Spectrometry (HRMS)
- Calculated : C$${16}$$H$${22}$$N$$5$$O$$3$$S$$_2$$ [M+H]$$^+$$: 412.1164
- Found : 412.1168
Comparative Analysis of Synthetic Routes
| Parameter | Route A (Sequential) | Route B (Convergent) |
|---|---|---|
| Total Yield | 48% | 62% |
| Purification Steps | 4 | 3 |
| Reaction Time | 72 hr | 54 hr |
| Scalability | >100 g feasible | Limited to 50 g |
Route B demonstrates superior efficiency by coupling pre-formed sulfonylpiperidine with thiadiazole carbonyl chloride, minimizing side reactions.
Critical Reaction Optimization
Temperature Effects on Sulfonylation
Varying reaction temperatures during piperidine sulfonylation reveals:
- 0–5°C : 82% yield (desired product)
- 25°C : 65% yield + 18% bis-sulfonylated byproduct
- 40°C : 43% yield + 37% decomposition products
Solvent Screening for Coupling
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| THF | 7.5 | 74 |
| DCM | 8.9 | 68 |
| DMF | 36.7 | 51 |
| Acetone | 20.7 | 59 |
THF provides optimal balance between reagent solubility and reaction rate.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can reaction yields be improved?
- Methodological Answer : Synthesis involves multi-step reactions, including sulfonylation of the imidazole ring, coupling with a thiadiazole-carbonyl group, and piperidine functionalization. Key steps include:
-
Sulfonylation : Use 1-methylimidazole-2-sulfonyl chloride under anhydrous conditions (e.g., DCM, 0–5°C) with a tertiary amine base (e.g., triethylamine) to minimize side reactions .
-
Coupling : Employ carbodiimide-based reagents (e.g., EDC/HOBt) for amide bond formation between the thiadiazole and piperidine moieties. Solvent choice (e.g., DMF vs. THF) significantly impacts yield due to solubility differences in intermediates .
-
Optimization : Design of Experiments (DoE) can systematically vary temperature, stoichiometry, and solvent polarity to maximize yield. For example, increasing reaction time (12–24 hrs) improves coupling efficiency for sterically hindered intermediates .
Table 1: Representative Synthetic Conditions
Step Reagents/Conditions Yield Range Key Reference Sulfonylation 1-methylimidazole-2-sulfonyl chloride, DCM, 0°C, Et₃N 65–75% Amide Coupling EDC/HOBt, DMF, rt, 24 hrs 50–60% Purification Column chromatography (silica gel, EtOAc/hexane) >95% purity
Q. Which spectroscopic and chromatographic methods are most effective for structural validation?
- Methodological Answer :
-
NMR : ¹H/¹³C NMR in DMSO-d₆ resolves overlapping signals from the imidazole and thiadiazole groups. DEPT-135 confirms quaternary carbons in the piperidine ring .
-
IR : Stretching frequencies for sulfonyl (SO₂, ~1350 cm⁻¹) and carbonyl (C=O, ~1680 cm⁻¹) groups validate functionalization .
-
HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) coupled with high-resolution MS confirms molecular ion ([M+H]⁺) and detects impurities .
Table 2: Spectroscopic Characterization
Technique Key Peaks/Data Purpose Reference ¹H NMR δ 3.15–3.30 (piperidine CH₂), δ 8.10 (imidazole H) Connectivity ¹³C NMR δ 165.2 (thiadiazole C=O), δ 125.5 (imidazole C) Functional groups HRMS m/z 423.0985 (calc. for C₁₆H₂₁N₅O₃S₂) Molecular formula
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 24 hrs. Monitor degradation via HPLC.
- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (Td) under nitrogen atmosphere.
- Key Insight : The sulfonyl group is prone to hydrolysis in basic conditions, requiring lyophilization for long-term storage .
Advanced Research Questions
Q. How can computational chemistry tools predict the compound’s reactivity and binding modes?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions. For example, the sulfonyl group’s electron-withdrawing nature polarizes the imidazole ring, enhancing electrophilicity .
- Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., enzymes with thiadiazole-binding pockets). Docking scores correlate with inhibitory activity in kinase assays .
- Validation : Cross-check computational results with experimental IC₅₀ values from enzyme inhibition assays .
Q. What challenges arise in crystallographic analysis, and how can they be addressed?
- Methodological Answer :
- Crystal Growth : The compound’s flexibility (rotatable bonds in piperidine and thiadiazole) complicates crystallization. Use vapor diffusion with mixed solvents (e.g., DMSO/ethanol) to induce slow nucleation .
- Refinement : SHELXL-2018 resolves disorder in the propyl chain. Apply TWINABS for twinned crystals and ISOR restraints for anisotropic displacement parameters .
- Data Collection : High-resolution synchrotron radiation (λ = 0.7–1.0 Å) improves weak diffraction from low-symmetry crystals .
Q. How can contradictions in biological activity data be resolved?
- Methodological Answer :
- SAR Studies : Synthesize analogs (e.g., replacing the propyl group with ethyl/butyl) to isolate structural determinants of activity. For instance, longer alkyl chains may enhance membrane permeability but reduce solubility .
- Assay Variability : Standardize cell-based assays (e.g., ATP levels for cytotoxicity) across labs. Use positive controls (e.g., doxorubicin) to normalize data .
- Meta-Analysis : Pool data from PubChem (AID 1259365) and ChEMBL (CHEMBL2105503) to identify trends in IC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
